Acequinocyl is a synthetic compound classified as a miticide, primarily used for the control of various mite species in agricultural settings. It belongs to the quinoline class of chemicals and has the molecular formula C24H32O4, with a molecular weight of 384.5 g/mol. The compound is known for its unique mechanism of action, which involves binding to the Qo center of Complex III in the mitochondria of mite cells, thereby inhibiting electron transfer and leading to cell death. This action is similar to the mechanism of certain antibiotics and vitamin K antagonists, affecting the coagulation process in organisms exposed to it .
The biological activity of acequinocyl is primarily linked to its role as a miticide. It is effective against various mite species that affect crops like pome and stone fruits. Toxicological studies have shown that acequinocyl acts as a vitamin K antagonist, interfering with blood coagulation pathways in exposed organisms. While it exhibits low acute toxicity through oral, dermal, and inhalational routes, it can cause significant respiratory irritation and has been classified as slightly irritating to skin and eyes . Long-term exposure studies indicate that acequinocyl does not exhibit genotoxicity or carcinogenicity in laboratory animals .
Acequinocyl is primarily utilized in agriculture as a pesticide for controlling mite populations on various crops. Its application extends to ornamental plants grown in commercial greenhouses and shade houses. The compound's effectiveness against resistant mite strains makes it a valuable tool in integrated pest management strategies . Additionally, due to its unique mechanism of action, it is being explored for potential use in other areas such as veterinary medicine for ectoparasite control.
Interaction studies involving acequinocyl have focused on its effects on non-target organisms and its environmental impact. Research indicates that while acequinocyl has low mobility in soil and low potential for groundwater leaching, it exhibits varying levels of toxicity to aquatic life. For instance, it has been characterized as slightly toxic to freshwater fish but highly toxic to estuarine/marine species when tested with technical formulations . Further investigations are ongoing to assess its interactions with other pesticides and environmental factors.
Several compounds share structural or functional similarities with acequinocyl. These include:
Compound | Mechanism of Action | Target Organisms | Toxicity Level |
---|---|---|---|
Acequinocyl | Inhibits electron transfer | Mites | Low acute toxicity |
Abamectin | Disrupts neurotransmission | Insects | Moderate toxicity |
Fenpyroximate | Inhibits mitochondrial respiration | Mites | Low to moderate toxicity |
Bifenazate | Blocks oxidative phosphorylation | Spider mites | Moderate toxicity |
Acequinocyl's unique binding site at Complex III distinguishes it from these compounds, making it particularly effective against resistant mite populations while maintaining a favorable safety profile for non-target organisms .
The industrial production of acequinocyl involves several potential synthetic routes, each with distinct advantages and challenges. The compound was first synthesized in the 1970s and has since been manufactured using optimized processes designed to meet commercial production requirements [3] [4].
The traditional approach to naphthoquinone synthesis utilizes Friedel-Crafts alkylation reactions, which have been extensively documented for similar compounds [5] [6]. This method involves the reaction of 1,4-naphthoquinone with dodecyl halides in the presence of Lewis acid catalysts such as aluminum chloride or boron trifluoride etherate [6]. The reaction typically proceeds under anhydrous conditions at temperatures ranging from 0 to 50°C to minimize side reactions and decomposition [6].
However, this approach presents significant challenges for acequinocyl synthesis, including regioselectivity issues and generally low yields [5] [6]. The method often produces a mixture of isomers, requiring extensive purification procedures to obtain the desired product with sufficient purity for commercial applications [6].
Alternative synthetic pathways employ nucleophilic substitution reactions using 2,3-dichloro-1,4-naphthoquinone as a starting material [7]. This approach offers improved regioselectivity compared to Friedel-Crafts methods, as the chlorine atoms serve as effective leaving groups for nucleophilic attack [7]. The reaction can be conducted under milder conditions using base catalysts and organic solvents, potentially leading to better yields and fewer side products [7].
The nucleophilic substitution strategy involves introducing the dodecyl chain through reaction with appropriate nucleophiles, followed by subsequent functionalization to introduce the acetate ester moiety [7]. This multi-step approach requires careful optimization of each stage to maintain overall synthetic efficiency [7].
A more direct approach involves the acetylation of 2-dodecyl-3-hydroxy-1,4-naphthoquinone using acetic anhydride [1]. This method represents the final step in many synthetic sequences and can be conducted under relatively mild conditions at room temperature with acid catalysts [1]. The reaction typically proceeds with good to excellent yields when the hydroxy-naphthoquinone intermediate is readily available [1].
Industrial production often employs multi-step sequential synthesis beginning with naphthalene as the base starting material [8]. The process involves oxidation of naphthalene to 1,4-naphthoquinone using chromium trioxide in acidic conditions [9]. Subsequent alkylation and functionalization steps introduce the dodecyl chain and acetate ester groups in controlled sequences [9].
This approach provides high overall process control and allows for optimization of individual reaction steps [9]. However, it requires complex temperature and reaction condition management across multiple stages, making it challenging to scale for industrial production [9].
Recent developments in naphthoquinone synthesis have explored photoacylation methods using ultraviolet light at specific wavelengths [8]. These reactions typically employ 419 nanometer light to promote the formation of acylated naphthoquinone derivatives [8]. While this method offers excellent regioselectivity and mild reaction conditions, it requires specialized equipment and may be less suitable for large-scale industrial production [8].
The synthesis of acequinocyl involves several critical intermediate compounds that serve as building blocks or metabolic products in the overall synthetic and degradation pathways [1] [2].
The core synthetic intermediate is 1,4-naphthoquinone (CAS 130-15-4), which serves as the fundamental scaffold for all subsequent transformations [1] [2]. This compound provides the essential quinone functionality that is responsible for the miticidal activity of the final product [3]. The naphthoquinone core undergoes various substitution reactions to introduce the dodecyl chain and acetate ester groups [1].
2-Dodecyl-3-hydroxy-1,4-naphthoquinone (R1, CAS 57960-31-3) represents a crucial intermediate that can be formed through multiple synthetic routes [1] [2]. This compound serves both as a synthetic intermediate and as the major metabolite of acequinocyl in biological systems [1] [2]. The hydroxyl group in this intermediate provides the nucleophilic center for acetylation to form the final product [1].
Dodecyl halides, particularly dodecyl bromide (CAS 143-15-7) and dodecyl chloride (CAS 112-52-7), function as essential alkylating agents for introducing the twelve-carbon aliphatic chain [10]. These reagents must be of high purity to avoid introduction of shorter or longer chain impurities that could affect the biological activity of the final product [10].
Acetic anhydride (CAS 108-24-7) serves as the primary acetylating agent for ester formation [1]. This reagent enables the conversion of the hydroxyl group in the intermediate to the acetate ester that characterizes the final acequinocyl structure [1]. The acetylation reaction must be carefully controlled to achieve complete conversion while avoiding over-acetylation or hydrolysis [1].
Several compounds represent important metabolic intermediates or degradation products that are monitored during quality control processes [1] [2]. 2-(1,2-Dioxotetradecyl) benzoic acid (AKM-18) forms through metabolic cleavage of the dodecyl chain and represents a significant degradation pathway [1] [2]. 2-Carboxy-α-oxo-benzoic acid (CBAA) and phthalic acid represent final degradation products formed through complete breakdown of the quinone ring system [1] [2].
2,3-Dichloro-1,4-naphthoquinone (CAS 117-80-6) serves as an alternative starting material for nucleophilic substitution routes [7]. This compound offers improved reactivity and selectivity compared to unsubstituted naphthoquinone derivatives, making it valuable for certain synthetic applications [7].
The production of acequinocyl requires stringent quality control measures to ensure consistent product quality and regulatory compliance [1] [11] [12].
The melting point of pure acequinocyl must fall within the range of 59.6°C ± 2°C as determined by differential scanning calorimetry [1] [2] [14]. This parameter serves as a critical identity test and indicates the crystalline purity of the material [1]. The compound should appear as light brown flakes to yellow crystals with a faint earthy odor [1] [2].
Water content must not exceed 0.5% as determined by Karl Fischer titration [1]. Excessive water content can lead to hydrolysis of the acetate ester group, resulting in formation of the hydroxy metabolite and reduced potency [1] [15]. Related substances, representing impurities and degradation products, must not exceed 5.0% total as determined by high-performance liquid chromatography with ultraviolet or mass spectrometric detection [1].
The primary assay method employs high-performance liquid chromatography with diode array detection at 250 nanometers [16] [17]. This methodology provides accurate quantification of acequinocyl and its major impurities [16] [17]. Liquid chromatography-tandem mass spectrometry serves as the definitive analytical method for trace-level analysis and confirmation [18] [19] [20].
Method validation parameters must meet stringent criteria established by regulatory agencies [18] [16] [17]. The limit of quantification for plant matrices must not exceed 0.01 mg/kg, while the limit of detection should be 0.008 mg/kg or lower [1] [18] [17]. Recovery rates from fortified samples must exceed 77% across the concentration range of 0.01 to 4 mg/kg [16] [17]. The coefficient of variation for replicate analyses must remain below 11% to ensure adequate precision [16] [17].
Acequinocyl exhibits markedly different solubility behaviors across various solvents, reflecting its highly lipophilic nature. The compound demonstrates extremely limited water solubility, with reported values of 6.69 μg/L at 20°C [1] [2] [3], making it practically insoluble in aqueous media. This low water solubility is consistent with its high lipophilicity and is fundamental to understanding its environmental fate and biological activity.
In contrast to its poor water solubility, acequinocyl shows exceptional solubility in organic solvents. The compound is highly soluble in toluene (450,000 mg/L), acetone (220,000 mg/L), and dichloroethane (>250,000 mg/L) [2]. Moderate solubility is observed in n-hexane (44,000 mg/L) and n-heptane (36,000 mg/L), while methanol shows relatively lower solubility at 7,800 mg/L [2]. These solubility patterns indicate strong intermolecular interactions with lipophilic solvents, attributed to the compound's long dodecyl chain and aromatic naphthoquinone structure.
The octanol-water partition coefficient represents a critical parameter for assessing acequinocyl's lipophilicity. Experimental determinations report log P values exceeding 6.2 at 25°C [4] [5], with calculated values ranging from 6.19 [6] to 7.855 [7]. This exceptionally high partition coefficient places acequinocyl in the category of highly lipophilic compounds, indicating strong affinity for lipid phases over aqueous phases. The Henry's Law constant of 9.59 × 10⁻⁷ atm·m³/mol [1] suggests limited volatilization from water surfaces, while the vapor pressure of 1.69 × 10⁻⁶ Pa at 25°C [1] indicates minimal volatility under normal environmental conditions.
Acequinocyl demonstrates pH-dependent stability characteristics with significant implications for its environmental persistence and degradation pathways. Under acidic conditions (pH 4), the compound exhibits relatively high stability with a half-life of 74 days at 25°C [2] [5]. However, stability decreases dramatically as pH increases, with half-lives of 53 hours at pH 7 and only 76 minutes at pH 9 [2] [5]. This pH-dependent hydrolysis follows first-order kinetics, with the primary degradation pathway involving deacetylation to form hydroxyacequinocyl as the major metabolite [2] [8].
The rapid hydrolysis under neutral and alkaline conditions has significant environmental implications. In typical soil and water environments with pH values ranging from 6.5 to 8.5, acequinocyl undergoes relatively rapid transformation. The compound is considered stable under acidic conditions but undergoes rapid degradation in neutral to basic environments [8]. This pH-dependent behavior is attributed to nucleophilic attack on the acetate ester linkage, which is accelerated under basic conditions.
Photodegradation represents another important degradation pathway. Under photolytic conditions at pH 1.2 and 37°C, acequinocyl shows a half-life of 19 days [2]. Studies indicate that photodegradation in water occurs even more rapidly than hydrolysis, with half-lives of less than 15 minutes in both sterile laboratory water and river water [9]. However, soil studies provide no evidence of significant photodegradation [9], suggesting that soil components may provide photoprotection or that the compound's distribution in soil matrices limits light exposure.
Environmental persistence varies significantly depending on the specific conditions. In aerobic soil metabolism studies, acequinocyl demonstrates rapid biotransformation with half-lives of less than 2 days under laboratory conditions [9] [10]. Field studies show variability in dissipation rates, with half-lives ranging from 2 hours in California to 14 hours in New York [9], reflecting the influence of local environmental factors such as soil composition, moisture content, and microbial activity.
Temperature stability studies indicate that the compound remains stable during storage at ambient temperatures for at least one year [5]. At elevated temperatures (54°C), no significant changes in the active ingredient were observed after two weeks of storage [5]. The compound showed no adverse reactions with iron, aluminum, or aluminum oxide under these conditions, although incompatibility with iron(III) chloride was noted [5].
Spectroscopic analysis of acequinocyl has been conducted using multiple analytical techniques, providing detailed structural and purity assessment information. High-performance liquid chromatography coupled with diode array detection (HPLC-DAD) has been employed for residue analysis, with detection typically performed at 250 nm [11]. This wavelength corresponds to characteristic absorption of the naphthoquinone chromophore, which exhibits strong ultraviolet absorption due to π→π* electronic transitions in the conjugated aromatic system.
Mass spectrometric characterization has been performed using liquid chromatography-mass spectrometry (LC-MS) techniques. In positive ion electrospray ionization mode, acequinocyl shows a characteristic molecular ion at m/z 385 [M+H]⁺ [2]. The fragmentation pattern provides structural confirmation and has been utilized for identification and quantification in environmental and biological matrices. Time-resolved Fourier transform infrared (FTIR) difference spectroscopy has been applied to study acequinocyl incorporated into protein binding sites, revealing specific vibrational frequencies associated with the naphthoquinone ring and side-chain conformations [12].
Nuclear magnetic resonance (NMR) spectroscopy has been employed for both structural elucidation and quantitative analysis. Quantitative ¹H NMR (qNMR) has been used for purity assessment, with specifications requiring 97.0% minimum purity by qNMR analysis [13] [14]. The NMR spectroscopic data reveal characteristic chemical shifts for the dodecyl chain protons, acetate methyl group, and aromatic protons of the naphthoquinone system. The ¹H NMR spectrum shows signals consistent with the proposed structure, including the long aliphatic chain at approximately 0.8-2.5 ppm and aromatic protons in the 7.5-8.0 ppm region.
Infrared spectroscopy provides additional structural information through characteristic vibrational frequencies. The compound exhibits strong carbonyl stretching frequencies around 1650-1700 cm⁻¹ corresponding to the quinone carbonyls, and ester carbonyl stretching around 1740 cm⁻¹ from the acetate group [15]. These spectroscopic characteristics are essential for identity confirmation and purity assessment in analytical applications.
Irritant;Health Hazard;Environmental Hazard